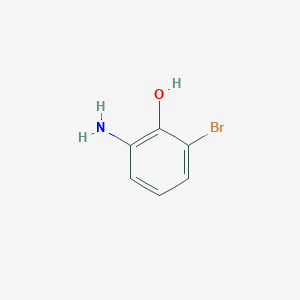

2-Amino-6-bromophenol

Description

Nomenclature and Chemical Classification

2-Amino-6-bromophenol is an organic compound characterized by a phenol (B47542) ring substituted with both an amino group (-NH₂) and a bromine atom. cymitquimica.com Its systematic IUPAC name is this compound. nih.gov The compound is also known by synonyms such as 2-bromo-6-aminophenol. nih.gov

This molecule is classified in several ways based on its functional groups. It is a primary amine due to the -NH₂ group, a phenol because of the hydroxyl (-OH) group attached directly to the aromatic ring, and a halogenated benzene (B151609) derivative owing to the bromine substituent. cymitquimica.com Its strategic placement of these functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 28165-50-6 sigmaaldrich.com |

| Molecular Formula | C₆H₆BrNO sigmaaldrich.com |

| Molecular Weight | 188.02 g/mol sigmaaldrich.com |

| SMILES String | Nc1cccc(Br)c1O sigmaaldrich.com |

| InChI Key | LOBRHADLNRMHOO-UHFFFAOYSA-N sigmaaldrich.com |

Relevance in Contemporary Chemical Research

This compound serves as a valuable intermediate and precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. cymitquimica.comsrdpharma.com Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, alongside the reactive bromine atom, allows for a variety of chemical transformations.

A notable application of this compound is in the synthesis of heterocyclic compounds. For instance, it is a key starting material for producing 2-amino-6-bromo-benzoxazole. ontosight.ai This is achieved through a reaction with agents like chloroacetic acid. ontosight.ai Benzoxazoles are an important class of heterocyclic compounds that have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai

Furthermore, research has demonstrated the utility of this compound in the development of potential therapeutic agents. It has been used in the synthesis of a series of meta-amido bromophenols, which were subsequently evaluated for their antitubercular activity. This highlights the compound's role as a scaffold in constructing novel molecules with potential medicinal applications.

The presence of the amino and bromo substituents also makes it a candidate for use in the synthesis of various dyes and pigments, where the specific arrangement of functional groups can influence the resulting color and properties of the final product. cymitquimica.comlookchem.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 83-84 °C |

| Topological Polar Surface Area | 46.3 Ų nih.gov |

| Hydrogen Bond Donors | 2 nih.gov |

| Hydrogen Bond Acceptors | 2 nih.gov |

Historical Context of Related Bromophenol Derivatives

The study of bromophenol derivatives has a rich history, initially driven by the discovery of these compounds in marine organisms. As early as the mid-20th century, chemists began isolating a variety of brominated phenols from marine algae. These natural products were found to possess a wide range of biological activities, including antioxidant and antimicrobial effects, which spurred further investigation into their structures and potential applications.

The development of synthetic methods to access these and related structures has been a parallel area of focus. A cornerstone of aromatic chemistry relevant to the synthesis of compounds like this compound is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. wikipedia.orgbyjus.com This reaction provides a reliable method for converting an aryl amine, via a diazonium salt, into an aryl halide. wikipedia.org This transformation is fundamental for introducing a bromine atom onto an aromatic ring that also contains an amino group, a key structural feature of the title compound.

Early methods for the direct bromination of phenols often resulted in a mixture of products, with the para-substituted isomer typically predominating. orgsyn.org Achieving selective ortho-bromination, as required for the synthesis of this compound, necessitated the development of more sophisticated synthetic strategies. These included the use of directing groups or multi-step sequences, such as the sulfonation of phenol followed by bromination and subsequent hydrolysis, to control the regioselectivity of the bromination reaction. orgsyn.org The evolution of these synthetic techniques has been crucial for providing access to specifically substituted phenols like this compound for their use in research and development.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBRHADLNRMHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573732 | |

| Record name | 2-Amino-6-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-50-6 | |

| Record name | 2-Amino-6-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28165-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 6 Bromophenol

Established Synthetic Routes

Established methods for the synthesis of 2-Amino-6-bromophenol and related compounds rely on well-documented organic reactions. These pathways provide reliable, albeit sometimes lengthy, routes to the target molecule.

Condensation reactions represent a versatile strategy in organic synthesis. In the context of substituted phenols, these reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. For instance, the condensation of 2-aminothiophenols with carbonyl compounds is a well-known method for producing 2-substituted benzothiazoles. mdpi.com This process occurs in three stages: the formation of an imine thiophenol, cyclization to benzothiazolidine, and subsequent reduction to the benzothiazole. mdpi.com While not a direct synthesis of this compound, this highlights the principle of using amino-phenolic or related structures in condensation reactions to build more complex molecules.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. youtube.comnih.gov Typically, this reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, such as a halogen. youtube.com In the case of producing substituted aminophenols, a potential SNAr pathway could involve the displacement of a halide or other suitable leaving group by an amine or hydroxide nucleophile. For example, the bromo group in 2-amino-6-bromo-4-nitrophenol can be replaced by nucleophiles under basic conditions. evitachem.com While challenging on electron-rich phenols without activating groups, recent advancements have explored homolysis-enabled electronic activation to overcome this limitation, expanding the scope of SNAr reactions on halophenols. osti.gov

A common and effective method for synthesizing aminophenols is through the reduction of a corresponding nitrophenol. This strategy involves the initial synthesis of a nitrophenol, which is often more straightforward, followed by the selective reduction of the nitro group to an amino group.

The synthesis of 2-amino-5-bromophenol, an isomer of the target compound, provides a clear example of this methodology. The process starts with 5-bromo-2-nitrophenol, which is dissolved in an aqueous sodium hydroxide solution. The nitro group is then reduced using sodium bisulfite at room temperature. chemicalbook.com After the reaction is complete, the mixture is acidified to precipitate the crude product, which can then be purified by recrystallization. chemicalbook.com A similar approach can be envisioned for this compound, starting from 6-bromo-2-nitrophenol.

Another established procedure involves the partial reduction of dinitrophenols. For example, 2-amino-4-nitrophenol is prepared by the partial reduction of 2,4-dinitrophenol using sodium sulfide in the presence of ammonium chloride and aqueous ammonia. orgsyn.org

| Starting Material | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|

| 5-bromo-2-nitrophenol | Sodium bisulfite, Sodium hydroxide, Hydrochloric acid | Room temperature, 15 minutes | 2-amino-5-bromophenol | 60% |

| 2,4-dinitrophenol | Sodium sulfide, Ammonium chloride, Aqueous ammonia | 80-85°C | 2-amino-4-nitrophenol | Not specified |

Diazotization of primary aromatic amines provides a versatile intermediate, the diazonium salt, which can undergo a variety of transformations to introduce different functional groups onto the aromatic ring. organic-chemistry.orglearncbse.in This process involves treating a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. organic-chemistry.orglearncbse.in

A synthetic route to 3-amino-4-bromophenol illustrates this approach. The synthesis begins with the diazotization of 3-nitro-4-aminophenol in hydrobromic acid using sodium nitrite at 0-10°C. google.com The resulting diazonium salt solution is then subjected to a bromination reaction, often using a copper(I) bromide catalyst (a Sandmeyer-type reaction), to replace the diazonium group with a bromine atom, yielding 3-nitro-4-bromophenol. google.com The final step is the reduction of the nitro group to an amino group, which can be achieved using reagents like hydrazine hydrate with an iron oxide catalyst. google.com

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| Diazotization | 3-nitro-4-aminophenol | Sodium nitrite, Hydrobromic acid | 0-10°C | 3-nitrophenol-4-diazonium salt |

| Bromination | 3-nitrophenol-4-diazonium salt | Cuprous bromide, Hydrobromic acid | 40-50°C | 3-nitro-4-bromophenol |

| Reduction | 3-nitro-4-bromophenol | Hydrazine hydrate, Iron oxide catalyst, Ethanol | 50-100°C | 3-amino-4-bromophenol |

The bromination of phenols can sometimes lead to a mixture of products. A method to achieve better regioselectivity involves the use of phenolsulfonic acid derivatives. The sulfonic acid group acts as a directing group and can be subsequently removed.

A procedure for the preparation of o-bromophenol, a related compound, utilizes this strategy. Phenol (B47542) is first sulfonated by heating with concentrated sulfuric acid. orgsyn.org The resulting mixture is then brominated. The sulfonate groups are subsequently removed by hydrolysis through steam distillation in the presence of sulfuric acid at high temperatures (190–210°C), yielding o-bromophenol. orgsyn.org This method provides a pathway to control the position of bromination on the phenol ring.

Advanced Synthetic Strategies

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. Research into the synthesis of novel bromophenol derivatives often involves multi-step reaction sequences and the use of advanced reagents.

One advanced strategy involves the demethylation of substituted diaryl methanes using boron tribromide (BBr₃). mdpi.com In a recent study, novel bromophenol derivatives were synthesized by first performing alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with various substituted benzenes to create diaryl methanes. mdpi.com The methoxy (B1213986) groups on these intermediates were then cleaved by treatment with BBr₃ in dichloromethane to yield the final bromophenol products. mdpi.com This approach allows for the construction of a complex carbon skeleton prior to the formation of the sensitive phenol hydroxyl group.

Furthermore, recent research has identified the ortho-hydroxyl-amino moiety as a novel scaffold for potent ferroptosis inhibitors. nih.gov The design and synthesis of 2-amino-6-methyl-phenol derivatives in this context highlight the ongoing development of new synthetic routes and applications for substituted aminophenols. nih.gov These advanced strategies often focus on creating specific derivatives with high biological activity, driving the innovation of synthetic methodologies.

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. The following sections detail specific catalytic systems employed in the synthesis of aminophenol derivatives.

Lipase-Catalyzed Reactions

Lipases, a class of enzymes, have demonstrated utility in various organic transformations due to their catalytic promiscuity. nih.gov While direct lipase-catalyzed synthesis of this compound is not extensively documented, the principles of lipase (B570770) catalysis are relevant. Lipases can catalyze reactions such as hydrolysis, esterification, and aminolysis under mild conditions. nih.gov For instance, Candida antarctica lipase B (CAL-B) has been effectively used in the N-acylation of aminocyclohexanecarboxamides. researchgate.net This enzymatic approach often exhibits high enantioselectivity, which is crucial for the synthesis of chiral compounds. researchgate.net The activity and selectivity of lipases can be influenced by the reaction medium, with organic solvents often being used to drive the reaction towards synthesis rather than hydrolysis. nih.govnih.gov

| Catalyst | Substrate Type | Reaction Type | Key Feature |

| Lipase | Amines, Esters | Acylation, Hydrolysis | High enantioselectivity |

Ultrasound-Assisted Synthesis

The application of ultrasound in chemical synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 2-amino-4,6-diphenylnicotinonitriles and 4H-pyran derivatives. nih.govnanobioletters.com Ultrasound promotes reactions by generating localized high temperatures and pressures through acoustic cavitation. beilstein-journals.org A key advantage of this method is the often catalyst-free conditions and the use of environmentally benign solvents like water. nih.govnanobioletters.com This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption. nanobioletters.com For instance, the ultrasound-assisted synthesis of xanthene derivatives has been achieved in good to excellent yields within minutes. unito.it

| Method | Key Advantages | Typical Solvents |

| Ultrasound-Assisted | Rapid reaction times, High yields, Catalyst-free options | Water, Ethanol |

Transition Metal-Free Methods

Concerns over the cost, toxicity, and environmental impact of transition metal catalysts have spurred the development of metal-free synthetic routes. researchgate.net These methods often utilize readily available and less hazardous reagents. frontiersin.org For example, the synthesis of N-functionalized 2-aminophenols has been achieved from cyclohexanones and amines under transition-metal-free conditions using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a mild oxidant. cas.cn This approach simplifies the synthesis by incorporating amino and hydroxyl groups in a single step. cas.cn Similarly, the synthesis of benzo[b]thiophenes has been accomplished from o-halovinylbenzenes and potassium sulfide without the need for a transition-metal catalyst. organic-chemistry.org These developments represent a significant step towards more sustainable chemical manufacturing. researchgate.net

| Reagent/System | Substrate Type | Product Type |

| TEMPO | Cyclohexanones, Amines | N-functionalized 2-aminophenols |

| K2S | o-Halovinylbenzenes | Benzo[b]thiophenes |

Oxone Oxidative Systems

Oxone, a stable and inexpensive potassium peroxomonosulfate salt, serves as a versatile oxidant in a variety of organic transformations. organic-chemistry.org It has been employed in the synthesis of heterocyclic compounds like oxindoles and benzimidazoles. nih.gov The reactions are typically conducted under mild conditions, often at room temperature. nih.gov For instance, Oxone, in combination with a bromide source, can generate bromo radicals for use in oxidative intramolecular bromo-amination reactions. organic-chemistry.org This system provides an efficient and metal-free approach to the synthesis of various nitrogen-containing heterocycles. nih.gov

| Oxidant | Key Features | Applications |

| Oxone | Stable, Inexpensive, Non-toxic | Synthesis of heterocycles, Oxidative cyclization |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. nih.gov This includes the use of safer solvents, renewable raw materials, and energy-efficient processes. nih.gov The development of transition-metal-free reactions and the use of ultrasound and biocatalysts as described above are prime examples of green chemistry in practice. researchgate.netresearchgate.netpsu.edu The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For example, performing reactions in water instead of volatile organic solvents and using catalysts that can be easily recovered and reused contribute to a more sustainable chemical industry. nanobioletters.comresearchgate.net

Precursor Compounds and Starting Materials

2-Aminophenol (B121084) and its derivatives serve as common starting points for the synthesis of this compound. The direct bromination of 2-Aminophenol can be challenging due to the high reactivity of the aromatic ring, which can lead to the formation of multiple brominated products. However, by employing protective group strategies or carefully controlling the reaction conditions, selective bromination at the 6-position can be achieved.

One approach involves the reduction of a nitrophenol precursor. For instance, 2-amino-4-bromophenol (B1269491) can be synthesized from 4-bromo-2-nitrophenol via catalytic hydrogenation. In a typical procedure, 4-bromo-2-nitrophenol is treated with hydrogen gas in the presence of a rhodium on carbon (Rh/C) catalyst in a tetrahydrofuran (THF) solvent at room temperature. This method has been reported to yield the desired product in high purity. chemicalbook.com

Another route starts from N-(4-bromo-2-hydroxyphenyl)acetamide. The hydrolysis of this acetamide derivative under acidic conditions, followed by neutralization, can produce 2-amino-5-bromophenol. This reaction is typically carried out by heating the starting material in a mixture of ethanol and hydrochloric acid, followed by the addition of sodium carbonate. chemicalbook.com

| Starting Material | Reagents | Product |

| 4-bromo-2-nitrophenol | H₂, 5% Rh/C, THF | 2-Amino-4-bromophenol |

| N-(4-bromo-2-hydroxyphenyl)acetamide | HCl, EtOH, H₂O; then Na₂CO₃ | 2-Amino-5-bromophenol |

Brominated anilines are also valuable precursors for the synthesis of this compound. The introduction of the hydroxyl group can be accomplished through various methods, including diazotization followed by hydrolysis. For example, o-bromoaniline can be diazotized and subsequently treated to yield o-bromophenol, which can then be further functionalized. orgsyn.org

The synthesis of brominated anilines themselves can be achieved through the direct bromination of aniline (B41778). The amino group in aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. slideshare.net By controlling the stoichiometry of the brominating agent and the reaction conditions, it is possible to obtain mono-, di-, or tri-brominated aniline derivatives. For instance, the reaction of aniline with bromine in acetic acid can yield 2-bromoaniline. askfilo.com

Substituted benzoic acids offer another synthetic route to this compound. These precursors can undergo a series of transformations, including nitration, reduction, and decarboxylation, to arrive at the target molecule. For example, m-aminobenzoic acid can be brominated to form 3-amino-2,4,6-tribromobenzoic acid. orgsyn.org Subsequent deamination and other functional group manipulations can lead to the desired aminobromophenol structure.

Recent research has also explored the decarboxylative oxidation of benzoic acids to produce phenols. nih.gov This method provides an alternative pathway for the synthesis of substituted phenols from readily available benzoic acid derivatives. While not a direct synthesis of this compound, this methodology highlights the potential of using substituted benzoic acids as precursors in the synthesis of complex phenolic compounds.

Reaction Conditions and Optimization

The successful synthesis of this compound relies heavily on the precise control and optimization of reaction conditions. Factors such as temperature, pressure, and the choice of solvent can significantly impact the reaction rate, yield, and selectivity.

Temperature is a critical parameter in most chemical syntheses, and the preparation of this compound is no exception. For instance, in the synthesis of 2-amino-5-bromophenol from N-(4-bromo-2-hydroxyphenyl)acetamide, the reaction mixture is heated to 100°C to facilitate the hydrolysis of the amide. chemicalbook.com In contrast, the reduction of 4-bromo-2-nitrophenol to 2-amino-4-bromophenol is carried out at room temperature. chemicalbook.com

High-pressure conditions are sometimes employed to drive reactions to completion, particularly in gas-phase reactions or when dealing with volatile reactants. While specific high-pressure syntheses for this compound are not extensively detailed in the provided context, the synthesis of related compounds, such as 2-Bromo-6-methylaminopyridine, has been achieved using high pressure and temperature in a pressure tube. georgiasouthern.edu This suggests that pressure could be a variable to consider for optimizing the synthesis of this compound.

The choice of solvent can have a profound effect on the outcome of a synthesis. A suitable solvent should dissolve the reactants, facilitate the desired chemical transformations, and allow for easy product isolation.

In the synthesis of 2-amino-4-bromophenol from 4-bromo-2-nitrophenol, tetrahydrofuran (THF) is used as the solvent for the catalytic hydrogenation. chemicalbook.com For the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide, a mixture of ethanol and water is employed. chemicalbook.com Acetonitrile is another common solvent in organic synthesis and has been used in the preparation of 2-bromophenol from 2-bromophenylboronic acid. chemicalbook.com

The solubility of the reactants and products in different solvents is a key consideration. For instance, 2,4,6-tribromoaniline is noted to be insoluble in water but soluble in organic solvents like benzene (B151609), methanol, chloroform, ether, and ethanol. ijcrt.org This information is crucial for selecting appropriate solvents for reaction and purification steps.

| Reaction | Solvent System |

| Reduction of 4-bromo-2-nitrophenol | Tetrahydrofuran (THF) |

| Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide | Ethanol/Water |

| Synthesis of 2-bromophenol from 2-bromophenylboronic acid | Acetonitrile |

Catalyst and Reagent Selection

The selection of appropriate catalysts and reagents is critical for the successful synthesis of this compound, particularly in the reduction of the intermediate, 2-bromo-6-nitrophenol (B84729).

For the reduction of aromatic nitro compounds, a variety of catalysts and reagents can be employed. Catalytic hydrogenation is a widely used and effective method. This typically involves the use of a metal catalyst such as palladium, platinum, or nickel (in the form of Raney nickel) supported on a high-surface-area material like activated carbon. The reaction is carried out under a hydrogen atmosphere.

Another common approach for the reduction of nitro groups is the use of metals in acidic media, such as tin or iron in the presence of hydrochloric acid. Chemical reducing agents like sodium dithionite or tin(II) chloride can also be effective. The choice of a specific catalyst and reaction conditions depends on factors such as the presence of other functional groups in the molecule that might be sensitive to certain reagents. For instance, care must be taken to avoid the reduction of the bromo substituent, a potential side reaction known as hydrodebromination.

While specific catalysts for the direct reduction of 2-bromo-6-nitrophenol are not extensively detailed in readily available literature, analogous reductions of similar compounds provide insight into effective catalyst systems.

| Reaction Step | Reagents/Catalysts | Purpose |

| Nitration of 2-bromophenol | Nitrating mixture (e.g., HNO3/H2SO4) | Introduction of the nitro group |

| Reduction of 2-bromo-6-nitrophenol | Catalytic Hydrogenation (e.g., H2 with Pd/C, PtO2, or Raney Ni), Metal/Acid (e.g., Fe/HCl, Sn/HCl), or other reducing agents (e.g., Na2S2O4, SnCl2) | Conversion of the nitro group to an amino group |

Purification Techniques for Synthetic Products

The purification of this compound from the reaction mixture is essential to obtain a product of high purity. Common laboratory and industrial purification techniques can be applied.

Following the synthesis, the crude product is typically isolated by filtration or extraction. Recrystallization is a powerful technique for purifying solid organic compounds. This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined by the solubility characteristics of this compound and the impurities present.

Chromatographic techniques, such as column chromatography, can also be employed for purification. In this method, the crude product is passed through a stationary phase (e.g., silica gel or alumina) using a mobile phase (a solvent or mixture of solvents). The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For volatile compounds, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique is particularly useful for separating compounds with high boiling points that might decompose at atmospheric pressure.

| Purification Technique | Principle | Applicability |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products. |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation of complex mixtures and purification of solid or liquid products. |

| Extraction | Differential solubility of a compound in two immiscible liquids. | Isolation of the product from a reaction mixture. |

| Vacuum Distillation | Separation of liquids based on differences in boiling points at reduced pressure. | Purification of high-boiling point liquids or solids that can be melted. |

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts.

Electrophilic Aromatic Substitution Mechanisms

The key step in the synthesis of the precursor, 2-bromo-6-nitrophenol, is an electrophilic aromatic substitution reaction. In this type of reaction, an electrophile (in this case, the nitronium ion, NO₂⁺) attacks the electron-rich benzene ring, replacing one of the hydrogen atoms.

The regioselectivity of this substitution (i.e., the position at which the nitro group is introduced) is governed by the directing effects of the substituents already present on the ring: the hydroxyl (-OH) group and the bromine (-Br) atom. Both the hydroxyl group and the bromine atom are ortho-, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

The hydroxyl group is a strongly activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The bromine atom, while also an ortho-, para-director, is a deactivating group due to its electron-withdrawing inductive effect. The powerful activating effect of the hydroxyl group is the dominant factor in determining the position of substitution.

Role of Intermediates in Reaction Pathways

During the electrophilic aromatic substitution reaction, a key intermediate is formed known as the arenium ion or sigma complex. This is a resonance-stabilized carbocation that is formed when the electrophile attacks the benzene ring. The stability of the possible arenium ion intermediates determines the preferred position of substitution.

For 2-bromophenol, attack at the ortho and para positions to the hydroxyl group leads to more stable arenium ions because the positive charge can be delocalized onto the oxygen atom of the hydroxyl group through resonance. This additional resonance stabilization is not possible for meta attack.

In the subsequent reduction of 2-bromo-6-nitrophenol, the reaction proceeds through various intermediate species as the nitro group is converted to an amino group. These can include nitroso and hydroxylamino intermediates.

Byproduct Formation and Mitigation

The formation of byproducts is a common challenge in organic synthesis. In the synthesis of this compound, several byproducts can potentially be formed.

During the nitration of 2-bromophenol, the formation of isomeric products is a primary concern. Due to the ortho-, para-directing nature of both the hydroxyl and bromo groups, substitution can occur at different positions on the ring. The major product is expected to be 2-bromo-6-nitrophenol, but other isomers such as 2-bromo-4-nitrophenol may also be formed. The ratio of these isomers can be influenced by the reaction conditions, such as the temperature and the specific nitrating agent used.

Over-nitration, leading to the introduction of more than one nitro group, is also a possibility, especially under harsh reaction conditions.

During the reduction of 2-bromo-6-nitrophenol, a potential side reaction is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This would lead to the formation of 2-aminophenol as a byproduct. The choice of a mild and selective reducing agent and careful control of reaction conditions can help to minimize this unwanted reaction.

To mitigate the formation of byproducts, it is important to carefully control the reaction parameters. This includes using the appropriate stoichiometry of reagents, maintaining the optimal reaction temperature, and choosing selective catalysts and reagents. After the reaction, efficient purification techniques, as discussed in section 2.4.4, are necessary to separate the desired product from any byproducts that may have formed.

Chemical Reactivity and Derivatization of 2 Amino 6 Bromophenol

Reaction Pathways and Mechanisms

The reactivity of 2-Amino-6-bromophenol allows for several reaction pathways, including oxidation, reduction, substitution, and condensation, leading to a diverse range of derivatives.

The oxidation of this compound can proceed via different pathways depending on the reagents and reaction conditions. The electron-rich nature of the ring, enhanced by the amino and hydroxyl groups, makes it susceptible to oxidation.

Formation of Phenoxazinones: The oxidation of o-aminophenols is a primary and significant route for the synthesis of phenoxazin-3-ones. thieme-connect.de This transformation often occurs through an oxidative coupling mechanism. While specific studies detailing the direct oxidation of this compound to its corresponding phenoxazinone are not prevalent in the provided results, the general mechanism involves the oxidation of the aminophenol to an o-benzoquinone monoimine intermediate, which then undergoes intermolecular or intramolecular reactions to form the phenoxazine (B87303) core. researchgate.net

Oxidation of the Amino Group: The amino group itself can be oxidized. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3), the amino group can be converted to a nitro group (-NO2). This would yield 2-bromo-6-nitrophenol (B84729).

Table 1: Oxidation Reactions of this compound

| Reaction Type | Oxidizing Agent | Major Product |

|---|---|---|

| Oxidative Coupling | Varies (e.g., air, FeCl3) | Phenoxazin-3-one derivatives |

Reduction reactions involving this compound typically target the bromo substituent.

Dehalogenation: The bromine atom can be removed from the aromatic ring and replaced with a hydrogen atom. This reductive dehalogenation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). This process would convert this compound into 2-aminophenol (B121084).

Table 2: Reduction Reactions of this compound

| Reaction Type | Reducing Agent | Major Product |

|---|

Substitution reactions on the aromatic ring of this compound can occur through different mechanisms, primarily nucleophilic aromatic substitution and halogen exchange.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, though it typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the amino and hydroxyl groups are activating, which generally disfavors SNAr at the bromine position under standard conditions.

However, the mechanism for SNAr involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the bromine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring. pressbooks.pub

For this reaction to be facile on this compound, specific conditions or derivatization to introduce stronger electron-withdrawing groups would likely be necessary. Nucleophiles such as amines, thiols, and alkoxides can be used to displace halogen atoms under appropriate conditions.

Halogen exchange reactions provide a method to replace the bromine atom with another halogen, which can alter the reactivity of the compound for subsequent synthetic steps. science.gov These reactions are often mediated by metal complexes. science.gov

A common strategy is the halogen-metal exchange , which involves treating the aryl bromide with an organometallic reagent, such as an organolithium (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl). nih.gov This process generates a transient organometallic intermediate where the bromine is replaced by a metal (lithium or magnesium). This intermediate can then be treated with a halogen source (like I2 or Cl2) to introduce a different halogen. This method is particularly useful for creating more reactive aryl iodides from less reactive aryl bromides. science.gov The presence of the acidic hydroxyl and amino protons requires the use of excess organometallic reagent to first deprotonate these groups before the exchange can occur. nih.gov

This compound is an excellent substrate for condensation reactions that lead to the formation of various heterocyclic compounds, most notably phenoxazines. thieme-connect.dersc.org

Phenoxazine Synthesis: Phenoxazines are synthesized from 2-aminophenols through several routes. thieme-connect.de A powerful modern method involves a copper(I)-catalyzed tandem reaction. rsc.orgrsc.org This process can establish a general route for the synthesis of N-aryl phenoxazines starting from 2-aminophenols. researchgate.net The reaction typically proceeds in two steps:

An initial copper(I)-catalyzed N-arylation of the 2-aminophenol with a suitable aryl halide. rsc.org

A subsequent intramolecular O-arylation (ring closure) to form the phenoxazine ring system. rsc.orgrsc.org

Other Heterocycles: The reactive nature of the ortho-amino and hydroxyl groups allows for the synthesis of other heterocyclic systems.

Benzoxazoles: These can be formed by the reaction of 2-aminophenols with aldehydes or carboxylic acids. rsc.org Copper-catalyzed procedures have been developed for the C-N and C-O coupling to form the benzoxazole (B165842) ring. rsc.org

Thiazoles: The amino group and the adjacent ring position can be involved in the formation of fused thiazole (B1198619) rings or in the synthesis of thiazole-substituted phenols. researchgate.net

Table 3: Heterocyclic Systems from 2-Aminophenol Precursors

| Heterocycle | General Method | Catalyst/Conditions |

|---|---|---|

| Phenoxazines | Condensation/Cyclization of 2-aminophenols | Acid-catalyzed; Copper(I)-catalyzed N- and O-arylation thieme-connect.dersc.org |

| Benzoxazoles | Reaction with aldehydes or carboxylic acids | Copper-catalyzed C-N/C-O coupling rsc.org |

Table 4: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C6H6BrNO |

| 2-Aminophenol | C6H6NO |

| 2-Bromo-6-nitrophenol | C6H4BrNO3 |

| Benzoxazole | C7H5NO |

| i-PrMgCl (Isopropylmagnesium chloride) | C3H7ClMg |

| I2 (Iodine) | I2 |

| KMnO4 (Potassium permanganate) | KMnO4 |

| LiAlH4 (Lithium aluminum hydride) | H4AlLi |

| n-BuLi (n-Butyllithium) | C4H9Li |

| NaBH4 (Sodium borohydride) | BH4Na |

| Phenoxazine | C12H9NO |

| Phenoxazin-3-one | C12H7NO2 |

Alkylation and Demethylation Reactions

The reactivity of this compound allows for selective modifications at its amino and hydroxyl groups. Alkylation and demethylation are key reactions in the derivatization of this compound and its analogues.

Alkylation: The selective alkylation of aminophenols can be directed to either the hydroxyl or the amino group depending on the reaction conditions. For instance, the hydroxyl group of aminophenols can be selectively alkylated by a process involving initial condensation with benzaldehyde (B42025), followed by alkylation with alkyl halides, and subsequent hydrolysis. researchgate.net Conversely, selective N-alkylation can be achieved through condensation with an aldehyde and subsequent reduction, for example with sodium borohydride, in a one-pot reaction. researchgate.net While direct alkylation of some aminophenol analogues heavily favors O-alkylation due to a combination of steric and electronic effects, alternative synthetic routes can be designed to achieve N-alkylation. nih.gov For instance, a multi-step sequence involving Suzuki coupling, ester hydrolysis, and subsequent amide coupling has been used to obtain N-alkylated products. nih.gov

Demethylation: The cleavage of methyl ethers to yield the corresponding phenols is a crucial transformation in the synthesis of various natural products and pharmaceuticals. tandfonline.com Boron tribromide (BBr₃) is a well-established reagent for the O-demethylation of aryl methyl ethers. tandfonline.comnih.gov This method has been successfully employed in the synthesis of novel bromophenol derivatives from their corresponding methoxy (B1213986) precursors, often achieving high yields. tandfonline.comresearchgate.net For example, the demethylation of diaryl methanes containing methoxy groups with BBr₃ is a key step in producing targeted bromophenol compounds. nih.govresearchgate.net

The following table summarizes examples of alkylation and demethylation reactions on aminophenol derivatives.

| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |

| O-Alkylation | o-Aminophenol | 1. Benzaldehyde, 2. Benzyl bromide, 3. HCl | 2-(Benzyloxy)aniline | 93.5 | researchgate.net |

| N-Alkylation | o-Aminophenol | 1. Benzaldehyde, 2. NaBH₄ | 2-(Benzylamino)phenol | 98.3 | researchgate.net |

| Demethylation | Di and tribrominated diarylmethanones | BBr₃, CH₂Cl₂ | Corresponding bromophenols | 96-98 | tandfonline.com |

| Demethylation | Diaryl methanes | BBr₃, DCM | Targeted bromophenols | 73-82 | nih.gov |

Synthesis of Advanced Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of more complex heterocyclic derivatives with significant applications in medicinal chemistry and materials science.

Benzoxazole Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds synthesized from 2-aminophenols. The reaction of this compound with various reagents can lead to the formation of the benzoxazole core.

One common method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. researchgate.netresearchgate.net This can be facilitated by dehydrating agents like polyphosphoric acid (PPA) or methanesulfonic acid. researchgate.netijpbs.com For example, reacting 2-amino-4-bromophenol (B1269491) with a suitable carboxylic acid in the presence of PPA is a known route. ijpbs.com Another approach is the reaction with aldehydes, which can undergo oxidative cyclization to form the benzoxazole ring. researchgate.netnih.gov Various catalysts, including Lewis acids and transition metals, can be employed to promote these reactions and improve yields. nih.govnih.gov For instance, a Lewis acid-ionic liquid supported on magnetic nanoparticles (LAIL@MNP) has been used as a recyclable catalyst for the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde under ultrasound irradiation. nih.gov

The synthesis of 2-aminobenzoxazoles can be achieved by reacting 2-aminophenols with cyanating agents like cyanogen (B1215507) bromide, although this reagent is highly toxic. nih.gov A safer alternative involves using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF₃·Et₂O. nih.gov

The table below illustrates different methods for the synthesis of benzoxazole derivatives from aminophenols.

| Reactants | Reagents/Catalyst | Product Type | Yield (%) | Reference |

| 2-Aminophenol, Benzaldehyde | LAIL@MNP, Ultrasound | 2-Phenylbenzoxazole | 82 | nih.gov |

| 2-Aminophenol, Carboxylic Acid | Methanesulfonic Acid | 2-Substituted benzoxazole | Excellent | researchgate.net |

| 2-Aminophenol, NCTS | BF₃·Et₂O | 2-Aminobenzoxazole | Good to Excellent | nih.gov |

| 2-Amino-4-bromophenol, 5-(trifluoromethyl)pyridin-2-amine | 1 M NaOH | 5-(5-Bromobenzo[d]oxazol-2-yl)pyridin-2-amine | Not specified | ijpbs.com |

Thiazole Derivatives

Thiazole derivatives can be synthesized from precursors derived from this compound. A common route to 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comresearchgate.net

For instance, the synthesis of 2-(2-amino-1,3-thiazol-4-yl)-6-bromophenol has been discussed, highlighting methods like the one-pot α-bromination/cyclization of methylketones with thiourea using a NaBr/Oxone oxidative system. researchgate.net Other innovative, environmentally friendly methods utilize ultrasound irradiation and catalysts like lipase (B570770) for the condensation of aryl ethenones, KBrO₃, and thioamide. researchgate.net

The general synthetic strategy often involves:

Preparation of an appropriate α-haloketone.

Cyclo-condensation of the α-haloketone with a thiourea or thioamide. derpharmachemica.com

The following table presents an overview of synthetic approaches to thiazole derivatives.

| Synthetic Method | Key Reagents | Product Type | Key Features | Reference |

| Hantzsch Synthesis | α-haloketones, Thioureas/Thioamides | 2-Aminothiazoles | Classical and widely used method | derpharmachemica.comresearchgate.net |

| One-pot α-bromination/cyclization | Methylketones, Thiourea, NaBr/Oxone | 2,4,5-Trisubstituted thiazoles | Efficient one-pot process | researchgate.net |

| Ultrasound-assisted synthesis | Aryl ethenone, KBrO₃, Thioamide, Lipase | Thiazole derivatives | Environmentally friendly, improved yields | researchgate.net |

Schiff Base Ligands

Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone. bohrium.comrsc.org The amino group of this compound can react with various aldehydes and ketones to form Schiff base ligands. These ligands, often containing N, O, and sometimes S donor atoms, are excellent chelating agents for a wide range of metal ions. mdpi.comscirp.org

The synthesis is typically carried out by refluxing the aminophenol and the carbonyl compound in a suitable solvent like ethanol. rsc.orgscirp.org The resulting Schiff base ligands can then be used to prepare metal complexes with diverse geometries and potential applications in catalysis and as biologically active agents. mdpi.comscirp.orgzu.edu.pk The formation of the azomethine (C=N) bond is a characteristic feature of Schiff base formation and can be confirmed by spectroscopic methods like IR spectroscopy. scirp.org

For example, the Schiff base 3-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol was synthesized from 2-aminophenol and 2-hydroxy-6-methoxy-3-quinlinecarboxaldehyde. scirp.org This ligand was then used to prepare Mn(II) and Fe(II) complexes. scirp.org

| Reactants | Solvent/Conditions | Product | Application | Reference |

| 2-Aminophenol, 3-Formyl-2-hydroxy-6-methoxyquinoline | Ethanol, Reflux | Schiff base ligand | Synthesis of Mn(II) and Fe(II) complexes | scirp.org |

| Primary amine, Aldehyde/Ketone | Ethanol, Reflux | Schiff base | Ligand for metal complexes | rsc.org |

| 2,3-Dihydroxybenzaldehyde, tert-Butylamine | Not specified | o-hydroxy Schiff-base | Characterized by X-ray crystallography | science.gov |

Amide and Ester Formation

The amino and hydroxyl groups of this compound can undergo acylation reactions to form amides and esters, respectively.

Amide Formation: The amino group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form an amide linkage. For example, this compound has been reacted with benzoic acids in the presence of coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) to yield the corresponding N-benzoyl derivatives. jst.go.jp

Ester Formation (Acetylation): The hydroxyl group can be acetylated to form an ester. A general procedure for the acetylation of bromophenol derivatives involves reacting the compound with acetic anhydride (B1165640) in pyridine, often with a catalyst like dimethylaminopyridine (DMAP). nih.gov

These reactions are fundamental in modifying the properties of the parent molecule and are often used in the synthesis of more complex structures and potential pharmaceutical agents.

| Reaction Type | Reactants | Reagents/Catalyst | Product | Yield (%) | Reference |

| Amide Formation | This compound, Benzoic acids | HATU, DIPEA, DMF | N-(2-bromo-6-hydroxyphenyl)benzamide derivatives | 71-90 | jst.go.jp |

| Ester Formation (Acetylation) | Bromophenol derivative | Acetic anhydride, Pyridine, DMAP | Acetylated bromophenol | Not specified | nih.gov |

Purine (B94841) Analogues

Regioselectivity and Stereoselectivity in Reactions

The reactivity of this compound is governed by the electronic and steric effects of its three distinct functional groups on the aromatic ring: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing but ortho-, para-directing bromo (-Br) group. The interplay between these substituents dictates the regioselectivity of its reactions, particularly in electrophilic substitutions and cyclization processes.

The powerful activating and ortho-, para-directing influence of the hydroxyl and amino groups dominates the reactivity of the ring. The hydroxyl group strongly directs electrophiles to its ortho (position 6, occupied by bromine) and para (position 4) positions. Similarly, the amino group directs to its ortho (position 1, occupied by the hydroxyl group) and para (position 3) positions. The bromine atom at position 6 also directs to its ortho (positions 1 and 5) and para (position 3) positions. The convergence of these directing effects leads to predictable outcomes in substitution reactions. For instance, in electrophilic aromatic substitution, the incoming electrophile is preferentially directed to position 4, which is para to the hydroxyl group and meta to the bromo group, or to position 3, which is para to the amino group and ortho to the bromo group. The precise outcome can often be controlled by the choice of reagents and reaction conditions.

A notable application demonstrating regioselectivity is in the synthesis of heterocyclic compounds. While direct studies on this compound are limited, the reactivity of structurally related compounds provides significant insight. For example, the intramolecular cyclization of 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone, a derivative featuring the same core substitution pattern, showcases high regioselectivity. researchgate.net Treatment of this lactone with a non-aqueous base results in direct intramolecular displacement of the C-6 bromine by the amino group, leading to a six-membered ring. researchgate.net Conversely, using an aqueous base at high pH promotes a 5-exo attack on an intermediate epoxide, forming a five-membered ring. researchgate.net This demonstrates how reaction conditions can be tuned to favor different regioselective pathways (6-endo vs. 5-exo cyclization) to yield distinct heterocyclic products like 1-deoxymannojirimycin (B1202084) or 2,5-dideoxy-2,5-imino-D-glucitol. researchgate.net

In transition metal-catalyzed cross-coupling reactions, the bromine atom serves as a reactive handle. Palladium-catalyzed reactions, such as the heteroannulation of o-bromophenols with 1,3-dienes, are known to proceed with excellent regioselectivity to form products like 2,3-dihydrobenzofurans. nih.gov Furthermore, the electronic properties of substituents on phenolic acceptors can significantly influence reaction outcomes and rates, as seen in the Ferrier rearrangement. frontiersin.org

Stereoselectivity becomes crucial when chiral centers are formed during the derivatization of this compound. For instance, in the aforementioned palladium-catalyzed heteroannulation of o-bromophenols, the use of chiral ligands can induce high enantioselectivity, leading to the formation of enantioenriched products. nih.gov Similarly, reactions involving the amino group can be stereoselective. Chiral amino acid derivatives have been shown to achieve high stereoselectivity in acylation reactions, a principle that applies to the amino group of this compound in appropriate contexts. nih.gov

Catalytic Applications in Organic Transformations

This compound is a valuable precursor for synthesizing molecules that are active in or can be transformed by catalytic processes. Its bifunctional nature, possessing both nucleophilic amino and hydroxyl groups alongside a reactive aryl bromide moiety, allows it to be a versatile building block in organic synthesis. lookchem.comontosight.ai

A significant application of related o-aminophenols is in the synthesis of 2-aminophenoxazinones, a process often catalyzed by transition metal complexes. These reactions typically involve the aerobic oxidation of the o-aminophenol substrate. Research has explored various metal complexes for this transformation, highlighting the catalytic potential inherent in the o-aminophenol scaffold. rsc.org For example, cobalt, iron, and copper complexes have been effectively used to catalyze the formation of the phenoxazinone core structure. rsc.org The catalytic efficiency, often measured by the turnover number or Kcat value, is highly dependent on the metal center and the ligand architecture. rsc.org

The data below, derived from studies on various o-aminophenol substrates, illustrates the catalytic performance of different metal complexes in phenoxazinone synthesis, a reaction type for which this compound could be a potential substrate.

| Catalyst/Complex | Metal Center | Substrate | Kcat (h-1) |

|---|---|---|---|

| Cobalt(II) Mononuclear Complex 26 | Cobalt | o-Aminophenol | 201.24 |

| Cobalt(II) Mononuclear Complex 27 | Cobalt | o-Aminophenol | 249.57 |

| Iron(III) 'Open' Complex (L11) | Iron | o-Aminophenol | 185.25 |

| Iron(III) 'Closed' Complex (L11) | Iron | o-Aminophenol | 199.40 |

The structure of this compound, featuring proximate amino and hydroxyl groups, makes it an ideal candidate to function as a bidentate N,O-ligand for a metal center. Such ligands are crucial in coordination chemistry and homogeneous catalysis, where they can stabilize the metal ion and electronically tune its catalytic activity. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can coordinate to a metal, forming a stable five-membered chelate ring.

Nitrogen-based ligands, particularly those with strong σ-donor and π-acceptor properties, are highly effective in activating less reactive aryl halides (like bromides and chlorides) for transition metal-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Buchwald-Hartwig reactions. niscpr.res.in While direct catalytic applications using this compound as a simple ligand are not extensively documented, it serves as a foundational scaffold for more complex and robust ligand systems.

For instance, o-aminophenols are precursors to tridentate N-heterocyclic ligands that have been successfully employed in iron-catalyzed reactions. rsc.org The inherent hydrogen-bonding capabilities of the amino and hydroxyl groups can also play a crucial role in substrate recognition and activation within a catalytic cycle. researchgate.net Metal-ligand cooperation, where the ligand actively participates in bond activation, is a key principle in modern catalysis, and N,O-ligands derived from aminophenols are well-suited for such roles. researchgate.net

The table below provides examples of reaction types where ligands derived from or related to the aminophenol structure are utilized, underscoring the potential of this compound as a building block for specialized ligands.

| Reaction Type | Metal Catalyst | Ligand Type/Precursor | Reference |

|---|---|---|---|

| Aerobic Oxidation | Co(II), Fe(III), Cu(II) | Polypyridine and N-heterocyclic ligands derived from o-aminophenols | rsc.org |

| Mizoroki-Heck Reaction | Palladium | Di-imine (DAB) ligands (N,N-donor) | niscpr.res.in |

| Suzuki Coupling | Palladium | Phosphine ligands, Cyclopalladated aromatic rings | niscpr.res.in |

| Heteroannulation | Palladium | Quinoline-pyridone ligands | nih.gov |

Spectroscopic and Computational Characterization Studies

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of 2-Amino-6-bromophenol is characterized by absorption bands corresponding to its specific functional groups and aromatic structure.

Key vibrational modes for this compound include the stretching and bending of the hydroxyl (-OH) and amino (-NH₂) groups, as well as vibrations of the benzene (B151609) ring and the carbon-bromine bond. The O-H and N-H stretching vibrations are typically observed as broad and sharp bands, respectively, in the high-frequency region of the spectrum. The presence of intramolecular hydrogen bonding between the ortho-positioned -OH and -NH₂ groups can influence the position and shape of these bands. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is expected at a lower wavenumber, typically in the 500-650 cm⁻¹ range.

Table 1: Expected Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 (Broad) |

| N-H Stretch | Amino (-NH₂) | 3300-3500 (Two sharp bands) |

| Aromatic C-H Stretch | Benzene Ring | 3000-3100 |

| C=C Aromatic Stretch | Benzene Ring | 1400-1600 |

| C-N Stretch | Amino (-NH₂) | 1250-1350 |

| C-O Stretch | Phenolic (-OH) | 1200-1260 |

| C-Br Stretch | Bromo (-Br) | 500-650 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the benzene ring are expected to produce strong Raman signals. The C-Br bond, being highly polarizable, should also exhibit a distinct Raman peak. Non-polar bonds, such as the C=C bonds of the aromatic ring, generally show strong Raman scattering intensity.

Correlation of Vibrational Modes with Molecular Structure

The correlation of observed vibrational frequencies with specific molecular motions is crucial for structural confirmation. In this compound, the high-frequency bands are diagnostic for the -OH and -NH₂ functional groups. The pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the substitution pattern of the benzene ring. The positions of the C-H out-of-plane bending vibrations, for instance, are characteristic of the 1,2,3-trisubstituted aromatic ring system present in the molecule. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be correlated with experimental data to provide a detailed assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton NMR (¹H-NMR)

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the aromatic region of the spectrum is expected to show three distinct signals for the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl, amino, and bromine substituents. The electron-donating -OH and -NH₂ groups tend to shield the ring protons (shifting them to a lower chemical shift, or upfield), while the electron-withdrawing -Br group deshields them (shifting them downfield).

The protons on the ring will exhibit spin-spin coupling, leading to splitting of the signals into multiplets. The proton at C4 is expected to be a triplet, coupling to the protons at C3 and C5. The protons at C3 and C5 will likely appear as doublets of doublets. The protons of the -OH and -NH₂ groups will appear as separate signals, which may be broad and their chemical shifts can be concentration and solvent dependent.

Table 2: Predicted Proton (¹H) NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 6.8 - 7.2 | Doublet of Doublets (dd) |

| H-4 | 6.6 - 7.0 | Triplet (t) |

| H-5 | 6.7 - 7.1 | Doublet of Doublets (dd) |

| -OH | 4.0 - 6.0 | Singlet (broad) |

| -NH₂ | 3.5 - 5.5 | Singlet (broad) |

Carbon-13 NMR (¹³C-NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the substitution pattern, this compound is expected to show six distinct signals in its broadband proton-decoupled ¹³C NMR spectrum, one for each unique carbon atom.

The chemical shifts of the carbon atoms are determined by their hybridization and the electronic environment. The carbons directly attached to the electronegative oxygen (-OH) and bromine (-Br) atoms (C1 and C6, respectively) will be significantly deshielded and appear at lower field. The carbon attached to the amino group (C2) will also be influenced. The remaining aromatic carbons (C3, C4, C5) will resonate at chemical shifts typical for substituted benzene rings.

Table 3: Predicted Carbon-13 (¹³C) NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 145 - 155 |

| C2 (-NH₂) | 135 - 145 |

| C3 | 115 - 125 |

| C4 | 120 - 130 |

| C5 | 118 - 128 |

| C6 (-Br) | 105 - 115 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for elucidating the complex structure of molecules like this compound by resolving overlapping signals observed in one-dimensional (1D) spectra and revealing through-bond and through-space correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would reveal one-bond correlations between protons and directly attached carbon atoms. For this compound, this would definitively link the signals of the three aromatic protons to their corresponding carbon atoms on the benzene ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations, typically over two to three bonds, between protons and carbons. This technique would be crucial in confirming the substitution pattern of the aromatic ring. For instance, correlations would be expected between the proton at position 3 and the carbons at positions 1, 2, and 5. Similarly, the proton at position 4 should show correlations to the carbons at positions 2, 5, and 6.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, irrespective of their bonding. In this compound, NOESY could show correlations between the protons of the amino group and the adjacent aromatic proton at position 3, as well as between the hydroxyl proton and the aromatic proton at position 5, providing further confirmation of the compound's conformation.

A summary of the expected, though not experimentally reported, 2D NMR correlations for this compound is presented below.

| Proton (Position) | Expected HSQC Correlation (Carbon Position) | Expected HMBC Correlations (Carbon Positions) | Expected NOESY Correlations (Proton Positions) |

| H3 | C3 | C1, C2, C5 | H4, NH₂ |

| H4 | C4 | C2, C5, C6 | H3, H5 |

| H5 | C5 | C1, C3, C4 | H4, OH |

| NH₂ | - | C1, C2 | H3 |

| OH | - | C5, C6 | H5 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode, the expected molecular ion would be [M+H]⁺, corresponding to a mass-to-charge ratio (m/z) of approximately 188.97 (for the ⁷⁹Br isotope) or 190.97 (for the ⁸¹Br isotope), reflecting the natural isotopic abundance of bromine. The presence of this isotopic pattern is a characteristic signature for bromine-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, this compound would likely require derivatization to increase its volatility and thermal stability. nih.gov Common derivatization agents for phenols and amines include silylating agents. Once derivatized, the compound would be separated by gas chromatography and then ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule, along with a series of fragment ions.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) would involve the selection of the molecular ion (or a prominent fragment ion) and its subsequent fragmentation through collision-induced dissociation. unt.edu The resulting fragment ions provide detailed structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, or H₂O from the parent ion. The loss of a bromine radical is also a plausible fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.

Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Phenols and anilines typically exhibit two main absorption bands in the UV region. For the parent compound, 2-aminophenol (B121084), absorption maxima have been reported in various solvents. researchgate.net The presence of the bromine atom, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to 2-aminophenol.

| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (Benzenoid) | 230 - 260 | 5,000 - 15,000 |

| π → π* (Benzenoid) | 270 - 300 | 1,000 - 5,000 |

X-ray Diffraction Studies

X-ray diffraction is a definitive method for determining the three-dimensional atomic structure of a crystalline solid. This analysis can be performed on single crystals (SCXRD) or on a polycrystalline powder (PXRD).

There are no published reports detailing the single crystal X-ray diffraction analysis of this compound. Consequently, crucial data such as its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles have not been experimentally determined or deposited in crystallographic databases.

Similarly, no powder X-ray diffraction patterns or related studies for this compound are found in the reviewed literature. PXRD is typically used for phase identification and characterization of crystalline materials, but this analysis has not been publicly documented for this compound.

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties, including optimized geometry and electronic structure.

No specific scholarly articles reporting Density Functional Theory (DFT) calculations performed on this compound could be located. While DFT is a common computational method for analyzing phenolic and amino compounds, the results of such calculations for this specific molecule have not been published.

Theoretical studies detailing the geometry optimization of this compound using DFT or other computational methods are absent from the scientific literature. Such a study would typically involve calculations using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)) to determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. Without these studies, no computational structural data can be presented.

Density Functional Theory (DFT) Calculations

Vibrational Frequency Analysis

Vibrational frequency analysis, utilizing techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is crucial for identifying the functional groups and understanding the bonding structure of a molecule. sapub.org For this compound, the vibrational modes are determined by the collective motions of its atoms. While a detailed experimental spectrum for this specific compound is not widely published, the expected vibrational frequencies can be predicted based on its functional groups and comparison with similar substituted phenols. researchgate.netepa.gov

Theoretical calculations, typically using Density Functional Theory (DFT) methods, are employed to compute the harmonic vibrational frequencies. nih.gov These calculated values are often scaled to correct for anharmonicity and achieve better agreement with experimental data. epa.gov The analysis involves assigning specific vibrational modes to the observed spectral bands.

Key Vibrational Modes for this compound:

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH2) groups exhibit characteristic stretching vibrations, typically in the high-frequency region of the spectrum (3200-3600 cm⁻¹). These bands can be broad due to hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring usually appear above 3000 cm⁻¹.

C=C Ring Stretching: The carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1400-1625 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring or bending vibration of the amino group is typically observed around 1600 cm⁻¹.

C-O Stretching: The stretching of the C-O bond of the phenolic group is expected in the 1200-1300 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration usually occurs in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

The following table provides a summary of the expected vibrational modes and their approximate frequency ranges based on the analysis of similar phenolic compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | -OH | 3500 - 3600 |

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 |

| Aromatic C-H Stretch | C-H | 3000 - 3100 |

| N-H Scissoring (Bending) | -NH₂ | 1590 - 1650 |

| Aromatic C=C Ring Stretch | C=C | 1400 - 1625 |

| C-N Stretch | C-N | 1250 - 1350 |

| C-O Stretch | C-O | 1200 - 1300 |

| C-Br Stretch | C-Br | 500 - 650 |

This table is generated based on typical frequency ranges for the specified functional groups.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for describing the electronic properties and reactivity of a molecule. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. growingscience.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino (-NH2) and hydroxyl (-OH) groups. The LUMO is likely distributed over the entire molecule, including the electron-withdrawing bromine atom. The energy gap and orbital energies are typically calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). nih.govreddit.com

The following table presents representative data calculated for similar phenolic compounds to illustrate the typical values obtained from such analyses.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |

These values are illustrative and based on DFT calculations for analogous substituted phenols. irjweb.comresearchgate.net

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com

Charge Transfer Interactions

Intramolecular charge transfer (ICT) plays a significant role in the electronic properties of molecules like this compound, which contains both electron-donating (-OH, -NH2) and electron-withdrawing (-Br) substituents on a π-conjugated system. These interactions are effectively studied using Natural Bond Orbital (NBO) analysis. taylorandfrancis.com

NBO analysis provides insights into hyperconjugative interactions and charge delocalization by examining the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. sphinxsai.com The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer. A higher E(2) value indicates a more intense interaction between the electron donor and acceptor. sphinxsai.comnih.gov

In this compound, significant charge transfer interactions are expected to occur from:

The lone pair orbitals of the oxygen atom (LP(O)) to the antibonding π* orbitals of the aromatic ring.

The lone pair orbitals of the nitrogen atom (LP(N)) to the antibonding π* orbitals of the aromatic ring.

The π orbitals of the aromatic ring to the antibonding σ* orbital of the C-Br bond.

These delocalizations contribute to the stability of the molecule and influence its electronic properties, including its dipole moment and nonlinear optical response. The analysis can pinpoint the specific donor and acceptor orbitals involved and their stabilization energies, providing a detailed picture of the electronic landscape. taylorandfrancis.comnih.gov

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | Expected Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C=C ring) | n → π | High |

| LP (N) | π (C=C ring) | n → π | High |

| π (C=C ring) | σ (C-Br) | π → σ* | Moderate |

This table illustrates the expected intramolecular charge transfer interactions based on NBO theory.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, arising from the presence of electron-donor and electron-acceptor groups connected by a π-system, often exhibit nonlinear optical (NLO) properties. jcsp.org.pk These materials are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of this compound can be evaluated by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods.

Dipole Moment (μ): A measure of the asymmetry of the molecular charge distribution.

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. Materials with large β values are promising candidates for applications like second-harmonic generation (SHG). nih.gov